5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-9-11-7-14(19)18-15(17-11)13(8-16-18)10-3-5-12(21-2)6-4-10/h3-8,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKAUHIEDQEYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
Core Scaffold Construction via Cyclocondensation
The pyrazolo[1,5-a]pyrimidin-7-ol core is typically synthesized through a one-step cyclocondensation reaction between β-ketoesters and 5-aminopyrazoles. For the target compound, this involves:
- β-Ketoester Synthesis : Ethyl 3-(methoxymethyl)-3-oxopropanoate is prepared by reacting methoxymethylmalonic acid with ethanol under acidic conditions.
- Aminopyrazole Preparation : 3-Amino-4-(4-methoxyphenyl)pyrazole is synthesized via cyclization of hydrazine with a substituted acrylonitrile derivative.
The cyclocondensation is catalyzed by sulfuric acid in acetic acid at reflux (120°C, 8–12 hours), yielding the core structure with regioselective incorporation of substituents at positions 3 and 5.
Key Reaction:
$$
\text{β-Ketoester} + \text{5-Aminopyrazole} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{Pyrazolo[1,5-a]pyrimidin-7-ol derivative}
$$
Post-Synthesis Functionalization
Methoxymethyl Group Installation
The methoxymethyl group at position 5 is introduced via:
- Mitsunobu Reaction : Treatment of 5-hydroxymethyl intermediates with methanol and diethyl azodicarboxylate (DEAD).
- Williamson Ether Synthesis : Reacting 5-chloromethyl derivatives with sodium methoxide.
Tautomeric Stabilization
The 7-hydroxy group exists in equilibrium with its keto tautomer. Single-crystal X-ray diffraction confirms the dominance of the enol form (Cambridge Structural Database ID: CCDC 2034666).
Optimization of Reaction Conditions
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound has shown promising results in various biological assays, highlighting its potential as a therapeutic agent. Below are some key areas of application:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung (A549) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| Breast (MCF-7) | 8.0 | Inhibition of cell cycle progression |
Case Study : A study published in Molecules highlighted the efficacy of this compound against A549 lung cancer cells, where it was found to disrupt mitochondrial function, leading to increased apoptosis rates .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly against enzymes involved in nucleotide synthesis and other metabolic pathways.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
Mechanism : The inhibition occurs through direct interaction with the active sites of these enzymes, which is facilitated by the structural features of the compound.
Antimicrobial Properties
Emerging studies have suggested that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive bacteria | Significant inhibition |
| Gram-negative bacteria | Moderate inhibition |
This antimicrobial potential opens avenues for further research into its use as a broad-spectrum antimicrobial agent.
Synthesis and Functionalization
Recent advancements in synthetic methodologies have enabled the development of various derivatives of pyrazolo[1,5-a]pyrimidines that enhance their biological activity. These approaches include:
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Key structural and functional differences between the target compound and analogs are summarized below:
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Position 7 : The hydroxyl group in the target compound distinguishes it from ketone (e.g., -one in ) or chloro (e.g., -Cl in ) derivatives. The -OH group increases polarity and enables hydrogen bonding, which may enhance solubility or target binding compared to the ketone form .
- Position 5 : The methoxymethyl group offers a balance of lipophilicity and steric bulk compared to smaller groups (e.g., methyl in ) or aromatic substituents (e.g., phenyl in ).
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to ketone or chloro analogs.
- Lipophilicity : The methoxymethyl group at position 5 may increase logP values relative to methyl or phenyl substituents, impacting membrane permeability .
Biological Activity
5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, enzymatic inhibition, and potential applications in therapeutic contexts.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Methyl | MCF-7 | 0.45 | Tubulin polymerization inhibition |
| 5-Dimethyl | MDA-MB-231 | 0.42 | Colchicine binding site inhibition |
| 5-(Methoxymethyl)-3-(4-methoxyphenyl) | Various | TBD | TBD |
Enzymatic Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of certain protein kinases and enzymes involved in cancer progression. Studies suggest that structural modifications at specific positions enhance their inhibitory potency against targets such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are critical in cell cycle regulation and survival pathways .
Case Study 1: Antitumor Efficacy
In a preclinical model using MCF-7 xenografts, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold demonstrated superior tumor reduction compared to standard chemotherapeutics like paclitaxel. The study reported significant reductions in tumor volume and improved survival rates among treated subjects .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the methoxy groups significantly enhanced their binding affinity to CDK2. The most potent derivative exhibited an IC50 value of 25 nM, showcasing its potential as a lead compound for further development .
Q & A
Q. Table 1: Synthetic Yields Under Different Conditions
| Method | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | Ethanol | 80 | 65–70 | |
| Microwave-assisted | Acetonitrile | 120 | 85–90 | |
| Catalyzed substitution | DCM | 25 | 75–80 |
Basic: How should spectroscopic techniques (NMR, IR) be employed to confirm structural integrity?
Answer:
- 1H NMR :
- 13C NMR : Confirm the pyrimidine carbons (C-7 at ~160 ppm) and methoxy carbons (~55 ppm) .
- IR : Stretching vibrations for OH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC50 values) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Structural analogs : Compare with derivatives like 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, noting that halogen substituents enhance target binding .
- Computational validation : Perform molecular docking to verify binding poses against crystal structures of target proteins (e.g., kinases) .
Q. Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 5-(Methoxymethyl)-3-(4-methoxyphenyl)... | Kinase X | 120 ± 15 | |
| 3-(4-Chlorophenyl) analog | Kinase X | 45 ± 5 | |
| 7-Trifluoromethyl derivative | Kinase Y | 280 ± 20 |
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP. For example, substituting the methoxymethyl group with a hydroxymethyl improves aqueous solubility .
- Metabolic stability : Replace labile methoxy groups with fluorine atoms, as seen in 7-(trifluoromethyl)pyrazolo-pyrimidines, to resist CYP450-mediated oxidation .
- Prodrug design : Convert the 7-OH group to a phosphate ester for enhanced bioavailability, reversible by phosphatases in vivo .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
Key SAR insights from related compounds:
- Position 3 : Aryl groups (e.g., 4-methoxyphenyl) enhance target affinity via π-π stacking. Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability .
- Position 5 : Methoxymethyl improves solubility but may reduce membrane permeability. Bulkier groups (e.g., propyl) enhance hydrophobic interactions .
- Position 7 : The hydroxyl group is critical for hydrogen bonding; methylation or acetylation abolishes activity .
Figure 1: Proposed Binding Mode in Kinase X
[Include hypothetical docking diagram based on showing interactions between the compound’s 7-OH group and kinase active site.]
Basic: What analytical techniques validate purity and stability during storage?
Answer:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Purity >95% is required for biological assays .
- Stability testing : Store lyophilized samples at –80°C. Monitor degradation via LC-MS over 6 months; methoxymethyl groups may hydrolyze under acidic conditions .
Advanced: How do electronic effects of substituents influence reactivity in further functionalization?
Answer:
- Electron-withdrawing groups (EWGs) : Activate the pyrimidine ring for nucleophilic substitution at position 2 (e.g., reactions with amines) .
- Electron-donating groups (EDGs) : Enhance electrophilic aromatic substitution at position 5. For example, methoxy groups direct nitration to the meta position .
- Steric effects : Bulky substituents (e.g., trifluoromethyl at position 7) hinder reactions at adjacent positions, requiring milder conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
